molecular formula C20H24N2O3S B12198788 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B12198788
M. Wt: 372.5 g/mol
InChI Key: SZCNWHWTLQRZPE-UHFFFAOYSA-N
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Description

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzodiazole core is functionalized with ethoxy, methyl, and propan-2-yl groups. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole
  • 1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2H-1,3-benzodiazole

Uniqueness

1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-6-25-19-11-14(4)16(13(2)3)12-20(19)26(23,24)22-15(5)21-17-9-7-8-10-18(17)22/h7-13H,6H2,1-5H3

InChI Key

SZCNWHWTLQRZPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C

Origin of Product

United States

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